molecular formula C15H16N2O3 B2374772 N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide CAS No. 1258738-78-1

N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B2374772
CAS No.: 1258738-78-1
M. Wt: 272.304
InChI Key: LATLTXXZCXQPEZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzodioxepine ring system, a cyclopropyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of a benzodioxepine derivative with a cyanomethylating agent and a cyclopropylamine. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods can include the use of automated reactors and precise control of reaction parameters to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-6-7-17(12-3-4-12)15(18)11-2-5-13-14(10-11)20-9-1-8-19-13/h2,5,10,12H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLTXXZCXQPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N(CC#N)C3CC3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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